molecular formula C18H22N2O6 B13567408 1,3-Dioxoisoindolin-2-yl 5-((tert-butoxycarbonyl)amino)pentanoate

1,3-Dioxoisoindolin-2-yl 5-((tert-butoxycarbonyl)amino)pentanoate

Cat. No.: B13567408
M. Wt: 362.4 g/mol
InChI Key: DCTIORISAZWNLN-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(tert-butoxy)carbonyl]amino}pentanoate is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves multiple steps. One common method includes the reaction of isoindoline derivatives with tert-butoxycarbonyl-protected amino acids under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used .

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(tert-butoxy)carbonyl]amino}pentanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(tert-butoxy)carbonyl]amino}pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-11-7-6-10-14(21)26-20-15(22)12-8-4-5-9-13(12)16(20)23/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,24)

InChI Key

DCTIORISAZWNLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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